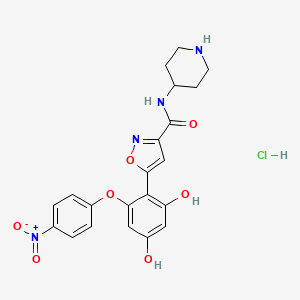
Hsp90-IN-17 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-IN-17 hydrochloride is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and maturation of various client proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-17 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for HSP90 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, large-scale synthesis of such compounds would involve optimization of the laboratory-scale procedures to ensure high yield and purity, adherence to Good Manufacturing Practices (GMP), and the use of industrial reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Hsp90-IN-17 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Hsp90-IN-17 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of HSP90, which plays a crucial role in the maturation of key signaling components in cancer cells.
Neurodegenerative Diseases: The compound is also investigated for its potential to modulate protein homeostasis in neurodegenerative diseases, where misfolded proteins play a significant role.
Biological Studies: Researchers use this compound to explore the role of HSP90 in various cellular processes, including protein folding, signal transduction, and stress response.
Mecanismo De Acción
Hsp90-IN-17 hydrochloride exerts its effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. The molecular targets and pathways involved include various oncoproteins and signaling pathways critical for cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Hsp90-IN-17 hydrochloride include:
Geldanamycin: A natural product that inhibits HSP90 by binding to its ATP-binding site.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits HSP90 by binding to its ATP-binding site.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against HSP90. Compared to other HSP90 inhibitors, it may offer distinct advantages in terms of selectivity, efficacy, and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H21ClN4O7 |
|---|---|
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H20N4O7.ClH/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12;/h1-4,9-12,22,26-27H,5-8H2,(H,23,28);1H |
Clave InChI |
KYYNVXMTLPAYQC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
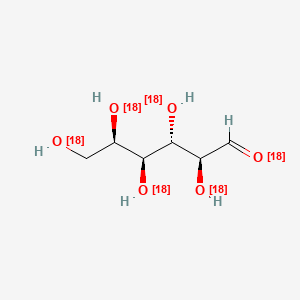
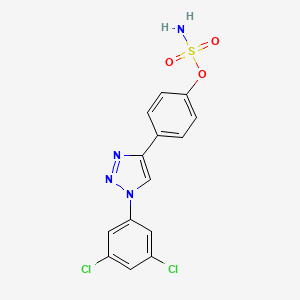

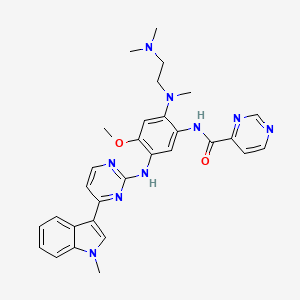
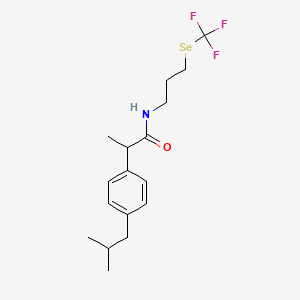

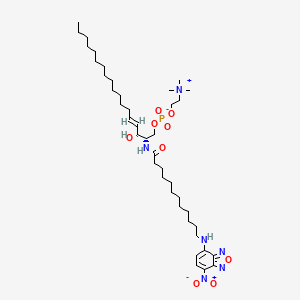
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


